3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
CAS No.: 338398-65-5
Cat. No.: VC5529481
Molecular Formula: C21H14Cl2F3NOS
Molecular Weight: 456.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338398-65-5 |
|---|---|
| Molecular Formula | C21H14Cl2F3NOS |
| Molecular Weight | 456.3 |
| IUPAC Name | 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H14Cl2F3NOS/c22-18-9-6-14(10-19(18)23)20(28)27-16-7-4-13(5-8-16)12-29-17-3-1-2-15(11-17)21(24,25)26/h1-11H,12H2,(H,27,28) |
| Standard InChI Key | HNJXOVZLIYGXPB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a benzamide backbone substituted with two chlorine atoms at the 3- and 4-positions of the benzene ring. The amide nitrogen is bonded to a para-substituted phenyl group, which is further modified by a sulfanylmethyl (-SCH2-) linker connected to a 3-(trifluoromethyl)phenyl moiety. This arrangement introduces significant steric and electronic effects:
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Electron-Withdrawing Groups: The trifluoromethyl (-CF3) and dichloro (-Cl2) groups enhance electrophilic reactivity and metabolic stability.
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Sulfur Linkage: The thioether (-S-) bridge contributes to conformational flexibility and potential redox activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H14Cl2F3NOS |
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide |
| SMILES | C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
| PubChem CID | 4297779 |
The InChIKey (HNJXOVZLIYGXPB-UHFFFAOYSA-N) confirms the stereochemical uniqueness of the compound, while the SMILES string encodes its connectivity.
Synthesis and Optimization
Key Challenges:
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Steric Hindrance: Bulky substituents may reduce coupling efficiency, necessitating elevated temperatures or catalytic agents.
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Purification: Column chromatography or recrystallization is critical to isolate the final product due to similar polarities of intermediates.
Physicochemical Characterization
Solubility and Stability
Although solubility data are unavailable, structural analogs suggest:
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Lipophilicity: High logP values (~4.5–5.0) due to aromatic rings and halogen atoms, favoring solubility in organic solvents (e.g., DMSO, chloroform).
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Hydrolytic Stability: The amide bond’s resistance to hydrolysis is enhanced by electron-withdrawing groups, ensuring stability in acidic/basic conditions.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F vibrations (~1100–1200 cm⁻¹).
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NMR (1H): Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and methylene groups (δ 3.5–4.0 ppm).
Comparative Analysis with Structural Analogs
Dichlorinated Benzamides
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3,5-Dichloro-N-(3-CF3-phenyl)benzamide: Lacks the sulfanylmethyl group, reducing conformational flexibility and altering bioactivity.
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4-Chloro-N-(4-SCH2Ph)benzamide: Absence of CF3 diminishes metabolic stability but improves aqueous solubility.
Future Research Directions
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Biological Screening: Evaluate efficacy against bacterial/fungal pathogens and cancer cell lines.
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Structure-Activity Relationships (SAR): Modify the sulfanylmethyl linker to optimize pharmacokinetics.
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Crystallography: Resolve 3D structure to guide computational modeling.
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